AmpC β-lactamases are classified into different groups based on their molecular characteristics and substrate profiles. They are part of the class C β-lactamases, which include both chromosomal and plasmid-mediated variants. The classification is based on the amino acid sequence and the enzyme's ability to hydrolyze specific β-lactams. The most notable families include MOX, CIT, DHA, EBC, FOX, and ACC-1 . The production of these enzymes can be induced by exposure to certain antibiotics, leading to increased resistance levels in bacterial populations.
The synthesis of AmpC β-lactamases typically occurs through genetic expression in bacteria. The genes encoding these enzymes are often located on plasmids or integrated into the bacterial chromosome. Techniques such as multiplex polymerase chain reaction (PCR) are employed to identify specific AmpC genes in clinical isolates. This method allows for the differentiation between various AmpC types based on their genetic makeup .
The amplification process involves an initial denaturation step followed by cycles of denaturation, annealing, and extension to amplify the target DNA sequences. Specific primers are used for each AmpC family to ensure accurate identification. Once amplified, the products can be analyzed using gel electrophoresis to confirm the presence of AmpC genes .
AmpC β-lactamases exhibit a conserved three-dimensional structure characterized by an α-helical domain and an α/β domain. The active site is centrally located within the enzyme structure, facilitating substrate binding and catalysis. Key catalytic residues include serine at position 64, which plays a crucial role in the hydrolysis of β-lactams .
The molecular mass of AmpC enzymes ranges from 34 to 40 kDa, with isoelectric points typically greater than 8.0. Structural studies have revealed that the active site contains specific binding pockets (R1 and R2 sites) that accommodate various β-lactam side chains, allowing for broad substrate specificity .
AmpC β-lactamases catalyze the hydrolysis of β-lactam antibiotics, leading to antibiotic resistance. They primarily act on cephalosporins but can also hydrolyze other classes of β-lactams at varying rates. The reaction mechanism involves the formation of an acyl-enzyme intermediate followed by deacylation .
The kinetics of these reactions can be influenced by factors such as substrate concentration and the presence of inhibitors. Studies have shown that while AmpC enzymes can hydrolyze extended-spectrum cephalosporins like cefotaxime and ceftazidime, they exhibit significantly lower activity against monobactams like aztreonam .
The mechanism by which AmpC β-lactamases confer resistance involves the enzymatic breakdown of the β-lactam ring structure present in antibiotics. This process prevents the drug from binding effectively to its target—penicillin-binding proteins—thereby inhibiting bacterial cell wall synthesis.
Research indicates that mutations within the AmpC gene can enhance enzymatic activity or broaden substrate specificity, complicating treatment strategies against resistant strains. Additionally, co-production with other resistance mechanisms such as extended-spectrum β-lactamases further complicates detection and treatment options .
AmpC β-lactamases are typically found in the periplasmic space of Gram-negative bacteria but can also be secreted into the external environment in some species. Their stability is influenced by environmental factors such as pH and temperature.
The enzymatic activity is characterized by a high affinity for cephalosporins, with kinetic parameters indicating a low value for preferred substrates. This suggests efficient binding and catalysis under physiological conditions .
AmpC β-lactamases play a critical role in microbiological research focused on antibiotic resistance mechanisms. They are used as targets for developing inhibitors that could restore the efficacy of existing antibiotics against resistant bacterial strains. Understanding their structure-function relationships aids in designing new therapeutic agents that can circumvent resistance mechanisms .
AmpC β-lactamases belong to Ambler class C, characterized by a serine-based hydrolytic mechanism centered on a highly conserved Ser-Xaa-Xaa-Lys motif. The catalytic triad comprises Serine 64, Lysine 67, and Tyrosine 150 (Escherichia coli numbering), positioned within a deep active-site groove. Catalysis proceeds via a covalent acyl-enzyme intermediate: Serine 64 performs a nucleophilic attack on the β-lactam ring's carbonyl carbon, facilitated by Lysine 67 acting as a general base. Subsequent deacylation involves a water molecule activated by Tyrosine 150, releasing the hydrolyzed, inactive antibiotic [1] [2] [9]. This mechanism confers intrinsic resistance to clavulanic acid and tazobactam, as these inhibitors form stable acyl-enzyme complexes that deacylate extremely slowly. Unique to class C enzymes is an extended Ω-loop (residues 209-220) and an R2 loop, which form critical substrate recognition surfaces and influence catalytic efficiency [1] [9].
Substrate specificity in AmpC enzymes is governed by distinct structural elements that define the topology and physicochemical properties of the active site:
Table 1: Impact of Key AmpC Structural Elements on Substrate Specificity
Structural Element | Location/Residues | Role in Specificity | Example Impact |
---|---|---|---|
R1 Pocket | Val211, Ala220, Asn346 | Size and shape complementarity to β-lactam core & R1 group | Narrower pocket in C. freundii reduces cefepime Kcat |
R2 Region/Ω-loop | Gly218-Gly226 (Ω-loop) | Flexibility to accommodate bulky 3’ substituents | Ω-loop deletions (e.g., ΔG229-E247) increase ceftazidime hydrolysis |
H-10 Helix | ~286-295 (E. coli numbering) | Position influences R2 pocket accessibility | Insertions/deletions alter spectrum (e.g., extended-spectrum mutants) |
Electrostatic Surface | Entrance residues (e.g., Lys315) | Attracts anionic β-lactam carboxylate | Mutation to neutral/acidic residue reduces affinity for penicillins |
Mutations in ampC genes, particularly those arising under antibiotic selective pressure, can significantly alter enzyme flexibility, stability, and function by perturbing the dynamic network connecting active site regions. AmpC enzymes exhibit conserved long-range flexibility correlations between three key regions: the Ω-loop, the R2 binding domain, and the vicinity of the catalytic Serine 64. Mutations disrupting this correlated mobility often enhance catalytic efficiency toward extended-spectrum cephalosporins at the cost of enzyme stability [3] [6] [9].
Deletions within the H10 helix (SANC positions ~286-295, e.g., ΔG229-E247 in Pseudomonas aeruginosa PDC numbering, equivalent to ΔG202-E219 in class C SANC numbering) are clinically significant. The H10 helix lies near the active site entrance and the Ω-loop. Deletions here, such as the 19-amino acid deletion ΔG229-E247 in PDC-223, induce substantial structural rearrangements:
Table 2: Functional Consequences of Clinically Relevant AmpC Mutations
Mutation (PDC Example) | Location | Impact on Catalytic Efficiency (kcat/Km) | Impact on Avibactam Inhibition (Ki/IC50) | Primary Resistance Phenotype |
---|---|---|---|---|
ΔG229-E247 (PDC-223) | H10 Helix deletion | >64-fold ↑ Ceftolozane, >64-fold ↑ Ceftazidime | >100-fold ↑ Ki | CAZ/AVI, TOL/TAZ |
G183D (PDC-322) | Ω-loop | ~16-fold ↑ Ceftolozane, ~8-fold ↑ Ceftazidime | ~50-fold ↑ Ki | CAZ/AVI, TOL/TAZ |
E247K (PDC-221) | Ω-loop / R2 boundary | ~8-fold ↑ Ceftolozane, ~4-fold ↑ Ceftazidime | ~20-fold ↑ Ki | CAZ/AVI, TOL/TAZ |
T96I (PDC-222) | Proximal to Active Site | ~4-fold ↑ Ceftolozane, ~2-fold ↑ Ceftazidime | ~10-fold ↑ Ki | CAZ/AVI, TOL/TAZ |
2-aa Insertion H10 | H10 Helix | Extended-spectrum activity (e.g., BER enzyme) | Data limited | Expanded cephalosporin spectrum |
Insertions, particularly in the H10 helix region, represent another mechanism for extended-spectrum AmpC (ESAC) activity. A prime example is the AmpC BER enzyme, which contains a two-amino acid insertion within the H10 helix. X-ray crystallography reveals that this insertion induces a local restructuring of the helix, widening the substrate-binding groove near the R1/R2 boundary [7]. This structural alteration:
X-ray crystallography provides atomic-resolution insights into the interactions governing AmpC substrate recognition, catalysis, and inhibition.
Structures solved with hydrolyzed β-lactam products bound reveal the fate of the cleaved antibiotic and key stabilizing interactions within the active site. The product (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, corresponding to the core structure of hydrolyzed cephalosporins, is commonly observed:
Structures of AmpC covalently bound to diazabicyclooctane (DBO) inhibitors like avibactam or relebactam, and penicillinate sulfones like enmetazobactam (formerly AAI101), reveal distinct inhibition mechanisms:
These structural snapshots are indispensable for understanding resistance mechanisms in mutant enzymes and guiding the rational design of next-generation inhibitors effective against evolving AmpC variants.
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